molecular formula C33H55NO7 B1196157 6-Hydroxycevan-2-yl hexopyranoside CAS No. 98985-22-9

6-Hydroxycevan-2-yl hexopyranoside

Cat. No.: B1196157
CAS No.: 98985-22-9
M. Wt: 577.8 g/mol
InChI Key: YPEOJRRZBDHCLW-UHFFFAOYSA-N
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Description

6-Hydroxycevan-2-yl hexopyranoside is a glycoside derivative featuring a hexopyranose moiety linked to a cevane aglycone substituted with a hydroxy group at the C6 position. Hexopyranosides are six-membered pyranose rings with diverse substitution patterns that influence their chemical reactivity, stereochemistry, and biological activity. For instance, hexopyranosides often participate in glycosidic linkages that modulate solubility and interaction with biological targets, as seen in compounds like lyngbyaloside B and synthetic derivatives .

Properties

CAS No.

98985-22-9

Molecular Formula

C33H55NO7

Molecular Weight

577.8 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(17-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-21-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C33H55NO7/c1-16-4-9-26-17(2)19-6-7-20-21(23(19)14-34(26)13-16)10-25-22(20)11-27(36)24-8-5-18(12-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-32,35-39H,4-15H2,1-3H3

InChI Key

YPEOJRRZBDHCLW-UHFFFAOYSA-N

SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)O)C

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)O)C

Synonyms

5,14-cevanine-6-hydroxyl-3-D-glucoside
hupeheninoside

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Hexopyranosides

2.1 Structural and Stereochemical Variations

Hexopyranosides differ in the axial or equatorial orientation of substituents, which dictates their reactivity and conformational stability. Key comparisons include:

  • Substituent Position and Reactivity: Methyl α-D-glucopyranoside (C1 axial substituent) resists endocyclic cleavage under standard conditions, whereas methyl α-D-allopyranoside (C1 and C3 axial substituents) undergoes cleavage to yield acyclic products in high yields . This suggests that 6-Hydroxycevan-2-yl hexopyranoside, depending on its substituent configuration (e.g., axial hydroxy groups), may exhibit similar cleavage tendencies. Altrose-based hexopyranosides (axial C2 and C3 hydroxy groups) form unique macrocyclic structures due to anti(trans) annulation, contrasting with glucose-based analogues (equatorial C2/C3) .
  • Functional Group Impact: Lyngbyaloside B contains oxygenated methyl groups at C3′ and C4′, which enhance its bioactivity in marine environments . Comparatively, this compound’s C6 hydroxy group may influence hydrogen-bonding interactions or metabolic stability.
2.2 Physicochemical Properties
  • Solubility and LogP: A structurally related compound, (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside, has a logP of -0.59, indicating high water solubility due to multiple hydroxy groups . If this compound lacks deoxy modifications, its solubility profile may resemble this compound.
  • Molecular Weight and Stability: Derivatives like methyl 3,4-O-(1-methylethylidene)hexopyranoside (MW 234.25) utilize protective groups to enhance stability . The presence of a hydroxy group at C6 in this compound may reduce steric protection, increasing susceptibility to oxidation.

Data Table: Comparative Overview of Hexopyranoside Derivatives

Compound Key Substituents Reactivity/Yield LogP/Solubility Notable Features Reference ID
Methyl α-D-allopyranoside Axial C1, C3 83% acyclic product N/A High cleavage efficiency
Lyngbyaloside B C3′, C4′ oxygenated methyl groups N/A N/A Marine bioactivity
Altrose-based lariat ether Axial C2, C3 Forms macrocycles N/A Anti(trans) annulation
(2S)-...6-deoxyhexopyranoside Multiple hydroxy groups N/A LogP = -0.59 High water solubility
This compound (inferred) C6 hydroxy, cevane aglycone Likely moderate cleavage Estimated low logP Potential for targeted bioactivity

Key Research Findings

  • Substituent Position Dictates Reactivity: Axial substituents at C1 and C3 enhance ring-opening efficiency, while equatorial groups stabilize the pyranose ring .
  • Stereochemistry Drives Macrocyle Formation : Altrose’s axial C2/C3 hydroxy groups enable unique macrocyclic architectures, unlike glucose derivatives .
  • Functional Groups Modulate Bioactivity : Oxygenated methyl groups (lyngbyaloside B) and hydroxy substitutions influence solubility and target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxycevan-2-yl hexopyranoside
Reactant of Route 2
6-Hydroxycevan-2-yl hexopyranoside

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